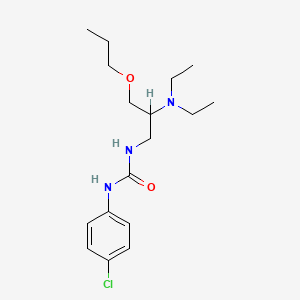
N-(4-Chlorophenyl)-N'-(2-(diethylamino)-3-propoxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a chlorophenyl group and a diethylamino-propoxypropyl moiety, suggests potential biological activity and utility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea typically involves the reaction of 4-chloroaniline with a suitable isocyanate derivative. The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or toluene.
Catalyst: Catalysts like triethylamine may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)carbamate
- N-(4-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)thiourea
Uniqueness
N-(4-Chlorophenyl)-N’-(2-(diethylamino)-3-propoxypropyl)urea stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and development.
特性
CAS番号 |
86398-68-7 |
|---|---|
分子式 |
C17H28ClN3O2 |
分子量 |
341.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[2-(diethylamino)-3-propoxypropyl]urea |
InChI |
InChI=1S/C17H28ClN3O2/c1-4-11-23-13-16(21(5-2)6-3)12-19-17(22)20-15-9-7-14(18)8-10-15/h7-10,16H,4-6,11-13H2,1-3H3,(H2,19,20,22) |
InChIキー |
JULALFIMDRMIFZ-UHFFFAOYSA-N |
正規SMILES |
CCCOCC(CNC(=O)NC1=CC=C(C=C1)Cl)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















